4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide
CAS No.: 1351587-99-9
Cat. No.: VC5021552
Molecular Formula: C19H16F4N2O3
Molecular Weight: 396.342
* For research use only. Not for human or veterinary use.
![4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide - 1351587-99-9](/images/structure/VC5021552.png)
Specification
CAS No. | 1351587-99-9 |
---|---|
Molecular Formula | C19H16F4N2O3 |
Molecular Weight | 396.342 |
IUPAC Name | 4-benzyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxomorpholine-3-carboxamide |
Standard InChI | InChI=1S/C19H16F4N2O3/c20-15-7-6-13(8-14(15)19(21,22)23)24-18(27)16-10-28-11-17(26)25(16)9-12-4-2-1-3-5-12/h1-8,16H,9-11H2,(H,24,27) |
Standard InChI Key | MUUDHSDJONOPGJ-UHFFFAOYSA-N |
SMILES | C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Introduction
Potential Applications
Given its structural features, this compound might be involved in drug development, particularly in areas requiring fluorinated compounds, which are known for their stability and ability to enhance bioavailability.
Synthesis and Characterization
The synthesis of such a compound would typically involve multiple steps, including the formation of the morpholine ring, introduction of the benzyl group, and incorporation of the fluorinated aromatic moiety. Characterization would involve techniques like NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Research Findings and Applications
Research on similar compounds suggests that fluorinated aromatic rings can enhance biological activity and stability. The morpholine ring is a versatile scaffold in drug design, allowing for various substitutions that can modulate biological activity.
Potential Biological Activity
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Pharmacological Effects: The compound might exhibit activity against specific biological targets, such as enzymes or receptors, due to its structural features.
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Toxicity and Safety: As with any new chemical entity, thorough toxicity studies would be necessary to assess its safety profile.
Future Directions
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Synthetic Chemistry: Developing efficient synthesis routes to produce this compound in high purity.
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Biological Screening: Evaluating its activity against various biological targets to identify potential therapeutic applications.
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Toxicology Studies: Assessing its safety profile through comprehensive toxicity studies.
Given the lack of direct references to this compound in the search results, a comprehensive review of scientific literature and databases would be necessary to gather more detailed information.
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